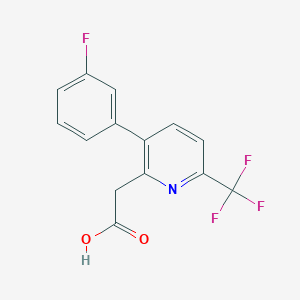
2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid
Overview
Description
2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid (2F-TPA) is a novel compound with potential applications in medicinal chemistry. It is a fluorinated derivative of pyridine and acetic acid, which is known for its ability to form hydrogen bonds and interact with a wide range of molecules. 2F-TPA has been studied for its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Scientific Research Applications
2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been studied for its potential applications in medicinal chemistry. It has been used as a ligand for metal-catalyzed coupling reactions, as well as a building block for the synthesis of other compounds. In addition, 2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been studied for its ability to interact with and modulate the activity of certain proteins, making it a potential therapeutic agent for certain diseases.
Mechanism Of Action
The mechanism of action of 2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is not yet fully understood. However, it is believed to interact with certain proteins and modulate their activity. In particular, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By binding to COX-2, 2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is thought to inhibit its activity, leading to reduced inflammation.
Biochemical And Physiological Effects
2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been studied for its potential biochemical and physiological effects. In particular, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By binding to COX-2, 2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is thought to reduce inflammation. In addition, 2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been shown to have anti-tumor activity, as well as to reduce the growth of certain bacteria and viruses.
Advantages And Limitations For Lab Experiments
2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and is stable in a wide range of conditions. In addition, it is non-toxic and non-irritating, making it safe to handle. However, it is important to note that 2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is a novel compound and its effects are not yet fully understood. Therefore, further research is needed to fully understand its potential applications.
Future Directions
There are many potential future directions for 2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid research. First, further research is needed to better understand its mechanism of action and biochemical and physiological effects. In particular, studies should be conducted to investigate its potential therapeutic applications. In addition, studies should be conducted to investigate its potential as a building block for the synthesis of other compounds. Finally, studies should be conducted to investigate its potential toxicity and other safety concerns.
properties
IUPAC Name |
2-[3-(3-fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-9-3-1-2-8(6-9)10-4-5-12(14(16,17)18)19-11(10)7-13(20)21/h1-6H,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEENJIYVCQCJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=C(C=C2)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



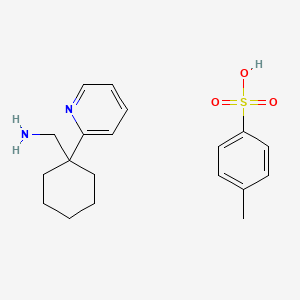
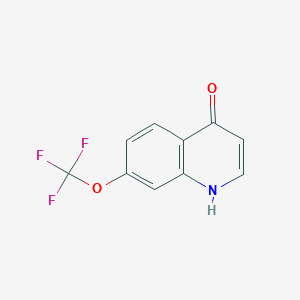
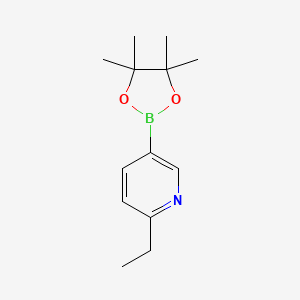

![2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride](/img/structure/B1388508.png)
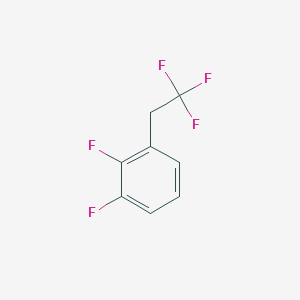

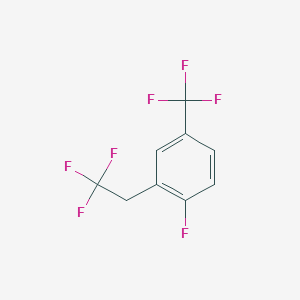

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1388518.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1388519.png)
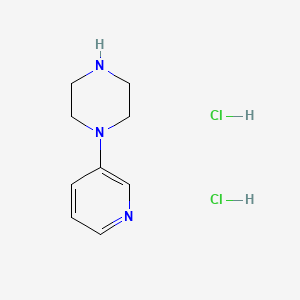
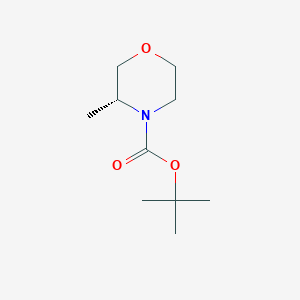
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1388525.png)